molecular formula C13H13ClN2 B1418616 [(4-Chlorophenyl)(pyridin-4-yl)methyl](methyl)amine CAS No. 1154311-80-4

[(4-Chlorophenyl)(pyridin-4-yl)methyl](methyl)amine

Cat. No.: B1418616
CAS No.: 1154311-80-4
M. Wt: 232.71 g/mol
InChI Key: HGDHOPJXVGUTHO-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(pyridin-4-yl)methylamine is a tertiary amine compound featuring a 4-chlorophenyl group, a pyridin-4-ylmethyl moiety, and a methylamine substituent. Its molecular formula is C₁₃H₁₂ClN₂, with a molecular weight of 235.70 g/mol.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-1-pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-15-13(11-6-8-16-9-7-11)10-2-4-12(14)5-3-10/h2-9,13,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDHOPJXVGUTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)Cl)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of the Corresponding Aldehyde or Ketone

This method involves the formation of the target amine via reductive amination:

  • Step 1: Synthesize (4-Chlorophenyl)(pyridin-4-yl)methyl aldehyde through oxidation or formylation.
  • Step 2: React the aldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride .
  • Reaction Conditions: Conducted in solvents like methanol or acetic acid at room temperature or mild heating.

Advantages: High selectivity for mono-methylation, good yields, and fewer side reactions.

O-Alkylation of Pyridin-4-ol Derivatives (Based on Patent KR20110093130A)

A notable method described in patent literature involves O-alkylation of pyridin-4-ol derivatives:

  • Preparation of Intermediate: The process begins with 4-chlorophenyl derivatives and pyridin-4-ol .
  • Alkylation Step: The hydroxyl group of pyridin-4-ol is alkylated with methylating agents (e.g., methyl iodide) in the presence of Lewis acids like zinc chloride at low temperatures.
  • Reaction Conditions: Conducted under low temperature to enhance selectivity and yield, avoiding high-temperature conditions that can cause side reactions.

This method is advantageous because it allows for selective O-alkylation and can be scaled industrially, as reported in the patent, yielding high purity products with improved efficiency.

Multistep Synthesis via Cross-Coupling Reactions

Another advanced approach involves cross-coupling reactions:

  • Step 1: Synthesize 4-chlorophenyl and pyridin-4-yl fragments separately.
  • Step 2: Use Suzuki or Negishi coupling to connect these fragments via a methyl linker.
  • Step 3: Final methylation or amination steps to introduce the methylamine group.

This method offers high regioselectivity and is suitable for producing derivatives with various substitutions.

Research Findings and Notes

  • Efficiency and Yield: The patent method utilizing Lewis acid-mediated O-alkylation at low temperatures has demonstrated improved yields (20-30%) and shortened reaction times (by 24–48 hours) compared to traditional high-temperature base reactions.
  • Intermediate Compounds: The synthesis often involves intermediates such as (4-chlorophenyl)(pyridin-4-yl)methoxy derivatives, which are subsequently methylated or aminated.
  • Industrial Relevance: The low-temperature, Lewis acid catalysis approach is favored for large-scale production due to its safety, efficiency, and high purity output.

Chemical Reactions Analysis

(4-Chlorophenyl)(pyridin-4-yl)methylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development :
    • The compound is utilized as a lead in developing new drugs targeting various diseases, particularly those involving inflammatory processes and pain management. Its structural similarities to known pharmacological agents suggest potential efficacy in treating conditions such as cancer, neurodegenerative diseases, and infections.
  • Biological Activity :
    • Studies indicate that compounds with similar structures exhibit anti-inflammatory and analgesic effects. Computational predictions have identified (4-Chlorophenyl)(pyridin-4-yl)methylamine as having a promising profile for further biological evaluation .
  • Interaction Studies :
    • Research focuses on how this compound interacts with biological macromolecules such as proteins and enzymes. Understanding these interactions is crucial for optimizing its pharmacological properties and enhancing drug efficacy .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of related compounds containing the chlorophenyl and pyridine motifs. Results indicated that these compounds could inhibit tumor growth in vitro, suggesting that (4-Chlorophenyl)(pyridin-4-yl)methylamine might possess similar capabilities. Further research is needed to explore its mechanisms of action and therapeutic window.

Case Study 2: Neuroprotective Effects

Research has shown that structurally analogous compounds can exhibit neuroprotective effects in models of neurodegeneration. Given the compound's ability to penetrate the blood-brain barrier, it is hypothesized that it may also provide protective effects against neurotoxic agents, warranting further investigation into its potential applications in neurodegenerative disorders.

Comparative Analysis with Related Compounds

To understand the unique properties of (4-Chlorophenyl)(pyridin-4-yl)methylamine, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
4-ChloroanilineAromatic amineUsed in dye manufacturing
2-(4-Chlorophenyl)pyridineChlorinated phenyl groupExhibits distinct antimicrobial properties
N-(pyridin-4-yl)anilineAniline derivativePotential anti-cancer activity

This table highlights how the combination of chlorinated phenyl and pyridine functionalities contributes to the distinctive biological activities of (4-Chlorophenyl)(pyridin-4-yl)methylamine compared to other compounds.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(pyridin-4-yl)methylamine involves its interaction with specific molecular targets and pathways. One of the primary targets is the vascular endothelial growth factor receptor, which plays a crucial role in angiogenesis and cell survival . By inhibiting this receptor, the compound can interfere with the signaling pathways that promote the growth and spread of cancer cells. Additionally, the compound’s lipophilicity allows it to diffuse easily into cells, enhancing its effectiveness .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of structurally related compounds highlights the influence of substituents on molecular properties and biological activity. Key examples include:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Activities References
(4-Chlorophenyl)(pyridin-4-yl)methylamine C₁₃H₁₂ClN₂ 4-ClPh, Pyridin-4-ylmethyl, Methylamine 235.70 N/A (Hypothetical) -
N-(4-Chlorophenyl)-4-methylpyridin-2-amine C₁₂H₁₁ClN₂ 4-ClPh, 4-Methylpyridin-2-amine 218.68 Non-planar conformation; fluorescence potential
L 745,870 (Dopamine D4 antagonist) C₁₉H₁₈ClN₅ 4-ClPh, Piperazine, Pyrrolopyridine 375.83 High D4 receptor affinity (Ki = 2.5 nM)
1-[(4-Chlorophenyl)methyl]piperidin-4-amine C₁₂H₁₇ClN₂ 4-ClPh, Piperidin-4-amine 224.73 Intermediate for bioactive molecules
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine C₁₄H₁₅FN₂O 4-F-3-MeOPh, Pyridin-4-ylmethylamine 258.29 Structural analog with fluorophenyl group

Key Findings

In contrast, compounds with flexible linkers (e.g., piperazine in L 745,870) may enhance receptor selectivity .

Receptor Affinity :

  • L 745,870 demonstrates >100-fold selectivity for dopamine D4 receptors (Ki = 2.5 nM) over D2/D3 receptors, attributed to its chlorophenyl-pyrrolopyridine scaffold . This suggests that the chlorophenyl group in (4-Chlorophenyl)(pyridin-4-yl)methylamine could similarly influence receptor binding if tested.

Biological Activity :

  • Piperidine derivatives like 1-[(4-Chlorophenyl)methyl]piperidin-4-amine are intermediates in fungicide synthesis (e.g., metconazole), highlighting the role of chlorophenyl-heterocyclic hybrids in agrochemical applications .

Contradictions and Limitations

  • While L 745,870’s D4 selectivity is well-documented, structurally similar compounds like S 18126 show residual D2/D3 activity at high doses, indicating that minor structural changes (e.g., linker length, substituent placement) significantly alter pharmacological profiles .

Biological Activity

(4-Chlorophenyl)(pyridin-4-yl)methylamine is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorophenyl group and a pyridine moiety, which are known to influence its pharmacological properties. The biological activity of this compound is primarily linked to its interactions with various biological targets, leading to a range of therapeutic applications.

Target Receptors and Pathways

Similar compounds have been shown to interact with multiple receptors, such as dopamine and serotonin receptors, which are critical in various physiological processes. Research indicates that compounds with similar structures can exhibit significant binding affinities and selectivities towards these receptors, potentially influencing neurotransmission and other signaling pathways .

Biological Activities

The compound is associated with a variety of biological activities, including:

  • Anticancer Activity: Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, derivatives of chlorophenyl compounds have shown IC50 values as low as 2.32 µM against cancer cell lines .
  • Antitubercular Activity: Some studies indicate that related compounds possess significant antituberculosis properties, making them potential candidates for further development in treating this disease .
  • Antimicrobial Properties: Research has highlighted the antimicrobial capabilities of similar compounds, suggesting that (4-Chlorophenyl)(pyridin-4-yl)methylamine may also exhibit these properties.

Case Studies

  • Anticancer Studies:
    • A study evaluated the cytotoxicity of various substituted piperazine derivatives against cancer cell lines. The results showed that compounds bearing the 4-chlorophenyl group exhibited enhanced activity compared to other substituents. For example, a derivative with a morpholine moiety showed significant potency against HepG2 cells (IC50 = 0.028 µM) .
    • Another investigation assessed the structure-activity relationship (SAR) of 1,3,4-thiadiazole-based anticancer agents. The findings indicated that modifications to the chlorophenyl group significantly influenced anticancer activity, with some derivatives achieving IC50 values below 5 µM against MCF-7 cells .
  • Antituberculosis Research:
    • A synthesis study focused on chlorophenyl cyclopropyl piperazine derivatives revealed promising antitubercular activity. Compounds synthesized in this study showed significant efficacy against Mycobacterium tuberculosis, indicating the potential for developing new treatments based on this scaffold .

Data Tables

Biological Activity Cell Line/Pathogen IC50 Value (µM) Reference
AnticancerMCF-72.32
AnticancerHepG20.028
AntitubercularMycobacterium tuberculosisNot specified
AntimicrobialVarious bacteriaNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Chlorophenyl)(pyridin-4-yl)methylamine?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, hydrazination, and coupling. A common approach is to start with a chlorophenyl precursor (e.g., 4-chlorobenzoic acid) for functionalization. For instance, hydrazides derived from chlorophenyl groups can react with cyanogen bromide to form intermediates like 1,3,4-oxadiazol-2-amine, followed by coupling with pyridine-containing moieties in the presence of a base (e.g., NaH in THF) . Refluxing in ethanol or chloroform with controlled stoichiometry is critical for intermediate purification . Column chromatography (silica gel, CHCl₃ as eluent) and crystallization (methanol) are standard purification methods .

Q. How is the compound characterized using spectroscopic and structural analysis techniques?

  • Methodological Answer : Characterization typically employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm the integration of aromatic protons (e.g., pyridin-4-yl and chlorophenyl groups) and methylamine signals.
  • X-ray Crystallography : Resolves dihedral angles between pyridine/chlorophenyl rings and methylamine groups, ensuring correct stereochemistry . For example, intramolecular N–H⋯N hydrogen bonding can stabilize the crystal structure .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and identifies byproducts .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : According to GHS guidelines (UN Revision 8):

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. No specific antidote is reported, so symptomatic treatment is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test bases like morpholine or NaH to enhance coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates, while ethanol/THF balances reactivity and safety .
  • Temperature Control : Reflux at 70–80°C minimizes side reactions (e.g., over-alkylation) .
  • Purity Monitoring : Use TLC/HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. How can discrepancies in pharmacological data (e.g., IC₅₀ values) across studies be addressed?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell lines, LPS concentrations). To resolve:

  • Standardized Assays : Use human peripheral blood mononuclear cells (PBMCs) for TNF-α inhibition studies, as done for PDE4 inhibitors .
  • Dose-Response Curves : Generate data across 3+ log units to calculate accurate IC₅₀ values .
  • Control Compounds : Include rolipram or roflumilast as benchmarks to normalize potency rankings .

Q. What methodologies are used to evaluate the compound’s biological activity and therapeutic potential?

  • Methodological Answer :

  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) to measure viability reduction at 10–100 µM concentrations .
  • Anti-Inflammatory Screening : LPS-induced pulmonary neutrophilia in rats (D₅₀ = 0.042 mg/kg for PDE4 inhibitors) .
  • Emesis Risk Assessment : Pica feeding in rats quantifies gastrointestinal stress, with therapeutic indices calculated as [(pica D₅₀)/(anti-inflammatory D₅₀)] .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Chlorophenyl)(pyridin-4-yl)methyl](methyl)amine
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[(4-Chlorophenyl)(pyridin-4-yl)methyl](methyl)amine

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